molecular formula C16H16N4O6S B14609971 N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine CAS No. 60882-81-7

N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine

Cat. No.: B14609971
CAS No.: 60882-81-7
M. Wt: 392.4 g/mol
InChI Key: VKBJUEZIDOJJEO-UHFFFAOYSA-N
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Description

N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine is a complex organic compound characterized by the presence of a benzyl group, a trinitrophenyl group, and a sulfanyl group attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the nitration of benzene to form 2,4,6-trinitrophenol, which is then reacted with a suitable sulfanyl compound to introduce the sulfanyl group. The final step involves the alkylation of the intermediate with benzylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: The benzyl and trinitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.

    Industry: It is used in the development of advanced materials and as a component in specialized chemical formulations.

Mechanism of Action

The mechanism of action of N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the trinitrophenyl group can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]ethanamine
  • N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]butan-2-amine
  • N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]pentan-2-amine

Uniqueness

N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

60882-81-7

Molecular Formula

C16H16N4O6S

Molecular Weight

392.4 g/mol

IUPAC Name

N-benzyl-N-(2,4,6-trinitrophenyl)sulfanylpropan-2-amine

InChI

InChI=1S/C16H16N4O6S/c1-11(2)17(10-12-6-4-3-5-7-12)27-16-14(19(23)24)8-13(18(21)22)9-15(16)20(25)26/h3-9,11H,10H2,1-2H3

InChI Key

VKBJUEZIDOJJEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)SC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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